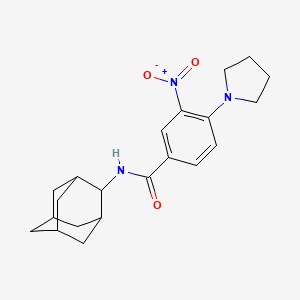
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide
Descripción general
Descripción
N-2-adamantyl-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as CX717, is a compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Polyamide-Imides with Adamantyl Groups : New adamantyl-containing polyamide-imides (PAIs) were synthesized for potential material applications. These PAIs exhibited good solubility in various solvents and formed transparent, flexible, and tough films. They demonstrated high thermal stability with glass transition temperatures between 230-254°C and were found to be amorphous (Liaw & Liaw, 2001).
Pharmacology and Therapeutics
- Anticancer Drug Design : In research for new anticancer drugs, modifications of adamantane moieties in N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues were studied. The introduction of adamantane resulted in compounds with lesser activity, contributing to the understanding of molecular design in anticancer drug development (Sosnovsky, Rao, & Li, 1986).
- P2X7 Receptor Antagonist Bioisosteres : A study described the synthesis of bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist, aiming to improve pharmacological properties. These bioisosteres showed enhanced physicochemical properties and metabolic stability, important for the development of effective P2X7 receptor antagonists (Wilkinson et al., 2017).
Polymer and Material Science
- Electroactive Aromatic Polyamides and Polyimides : Research on new electroactive aromatic polyamides and polyimides featuring adamantylphenoxy-substituted triphenylamine units was conducted. These polymers showed promising properties for potential applications in electronics, with good solubility, thermal stability, and electrochemical characteristics (Hsiao et al., 2009).
Chemistry and Catalysis
- Nickel Iminyl Complexes : The synthesis of nickel iminyl complexes involving adamantyl groups was explored. These complexes were studied for their potential in C-H amination reactions, a crucial process in organic synthesis and pharmaceuticals production (Dong et al., 2019).
Antibacterial Research
- Novel Antibacterial Candidates : Two N′-heteroarylidene-1-carbohydrazide derivatives containing adamantane were synthesized and showed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. These molecules also exhibited weak to moderate antifungal activity, indicating their potential as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).
Synthesis of Adamantyl GABA Analogues
- Adamantyl GABA Analogues : Efficient synthesis methods for (R)- and (S)-4-amino-3-(adamant-1-yl)butyric acids and (R)- and (S)-4-(adamant-1-yl)pyrrolidin-2-ones were developed. These compounds are analogues of GABA, a significant neurotransmitter, indicating their potential application in neurological studies (Sibiryakova et al., 2018).
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-21(22-20-16-8-13-7-14(10-16)11-17(20)9-13)15-3-4-18(19(12-15)24(26)27)23-5-1-2-6-23/h3-4,12-14,16-17,20H,1-2,5-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJNPPDYBZJQMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3C4CC5CC(C4)CC3C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007013.png)
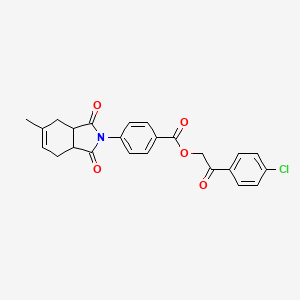
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}methanamine](/img/structure/B4007019.png)
![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)
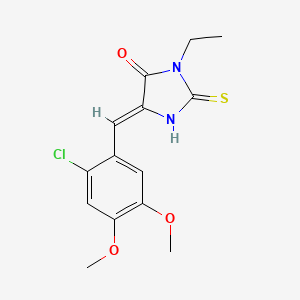
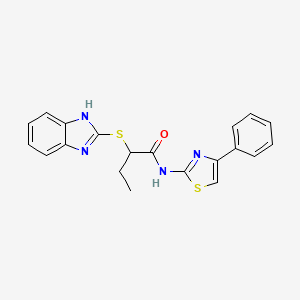
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yloxy)propan-1-amine](/img/structure/B4007040.png)
![4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine](/img/structure/B4007048.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007054.png)
![1-[(4,4,6-trimethyl-1,3-dioxan-2-yl)methyl]piperidine](/img/structure/B4007056.png)
![N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4007065.png)
![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4007070.png)
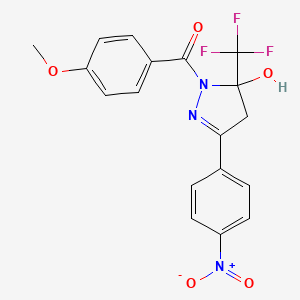
![ethyl 4-({[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007109.png)